3-[(cyclopropylcarbonyl)amino]-N-(2-methoxyethyl)benzamide
Overview
Description
3-[(cyclopropylcarbonyl)amino]-N-(2-methoxyethyl)benzamide is a chemical compound with the molecular formula C14H18N2O3 and a molecular weight of 262.30432 g/mol . This compound is characterized by the presence of a cyclopropylcarbonyl group, an amino group, and a methoxyethyl group attached to a benzamide core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(cyclopropylcarbonyl)amino]-N-(2-methoxyethyl)benzamide typically involves the reaction of 3-amino-N-(2-methoxyethyl)benzamide with cyclopropylcarbonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(cyclopropylcarbonyl)amino]-N-(2-methoxyethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .
Scientific Research Applications
3-[(cyclopropylcarbonyl)amino]-N-(2-methoxyethyl)benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-[(cyclopropylcarbonyl)amino]-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-[(cyclopropylcarbonyl)amino]-N-(2-ethoxyethyl)benzamide: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.
3-[(cyclopropylcarbonyl)amino]-N-(2-hydroxyethyl)benzamide: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.
Uniqueness
3-[(cyclopropylcarbonyl)amino]-N-(2-methoxyethyl)benzamide is unique due to the presence of the methoxyethyl group, which can influence its chemical reactivity and biological activity . This structural variation can lead to differences in solubility, stability, and interaction with molecular targets compared to similar compounds .
Properties
IUPAC Name |
3-(cyclopropanecarbonylamino)-N-(2-methoxyethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-19-8-7-15-13(17)11-3-2-4-12(9-11)16-14(18)10-5-6-10/h2-4,9-10H,5-8H2,1H3,(H,15,17)(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBBGPVZQQQDKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=CC=C1)NC(=O)C2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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